Magnesium;decane;chloride

Vue d'ensemble

Description

Magnesium;decane;chloride is a chemical compound that consists of magnesium, decane, and chloride ions. This compound is utilized in various fields such as medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of anhydrous magnesium chloride, a component of magnesium;decane;chloride, can be achieved using magnesium chloride hexahydrate and ammonium chloride as raw materials, with alumina as a covering agent . The reaction conditions include a reaction temperature of 450°C and a reaction time of 1 hour .

Industrial Production Methods

Industrial production of magnesium chloride often involves extracting it from brine or sea water. In North America, it is primarily produced from Great Salt Lake brine, while in the Jordan Valley, it is obtained from the Dead Sea . The production process involves several chemical treatment steps to purify the brine before it is used to produce magnesium chloride .

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium;decane;chloride undergoes various types of chemical reactions, including:

Oxidation: Magnesium can be oxidized to form magnesium oxide.

Reduction: Magnesium chloride can be reduced to produce metallic magnesium.

Substitution: Magnesium chloride can participate in substitution reactions to form other magnesium compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrochloric acid, which reacts with magnesium to form magnesium chloride and hydrogen gas .

Major Products

The major products formed from these reactions include metallic magnesium, magnesium oxide, and hydrogen gas .

Applications De Recherche Scientifique

Magnesium;decane;chloride has a wide range of applications in scientific research:

Chemistry: It is used as a Lewis acid catalyst in various organic transformations, including the preparation of heterocyclic compounds and the protection of functional groups.

Biology: Magnesium chloride is used in biochemistry for applications such as the separation of serum high-density lipoprotein and the effect on rabbit bronchial smooth muscle.

Medicine: It is utilized as a source of magnesium ions, which are necessary for many cellular activities, and has been used as a cathartic and in alloys.

Industry: Magnesium chloride is employed for low-temperature deicing of highways and as an additive in baby formula milk.

Mécanisme D'action

The mechanism of action of magnesium chloride involves its role as a cofactor in many enzymatic reactions in the body, including protein synthesis and carbohydrate metabolism. Magnesium ions are essential for the production of ATP, DNA, RNA, and protein function . Magnesium chloride also acts as a weak stimulant to cholecystokinin release and inhibits net jejunal water absorption .

Comparaison Avec Des Composés Similaires

Magnesium;decane;chloride can be compared with other magnesium compounds such as:

These compounds share similar properties, such as being sources of magnesium ions, but differ in their specific applications and chemical behaviors. For example, magnesium hydroxide is commonly used as an antacid, while magnesium sulfate is used as a laxative and in Epsom salts .

Activité Biologique

Magnesium decane chloride, a compound of magnesium and decane, has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cellular processes, therapeutic applications, and safety considerations based on available research.

- Chemical Formula :

- Molecular Weight : Approximately 207.3 g/mol

- Solubility : Soluble in water and organic solvents.

Mechanisms of Biological Activity

Magnesium plays a crucial role in various biochemical processes, including enzyme function, energy production, and cellular signaling. The chloride component influences the solubility and bioavailability of magnesium in biological systems.

1. Enzymatic Function

Magnesium ions are essential cofactors for numerous enzymes. They facilitate reactions by stabilizing negative charges on substrates and activating ATP, which is vital for energy metabolism. Research indicates that magnesium decane chloride may enhance enzymatic activity in metabolic pathways, particularly those involving ATP-dependent processes.

2. Antioxidant Properties

Studies have suggested that magnesium compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This can have implications for conditions related to oxidative damage, such as neurodegenerative diseases.

3. Neuroprotective Effects

Research has indicated that magnesium can exert neuroprotective effects. For instance, magnesium decane chloride may help mitigate neuronal damage in models of neurodegeneration by modulating calcium influx and reducing excitotoxicity.

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of magnesium decane chloride on neuronal survival in rat models of induced oxidative stress. The results demonstrated a significant reduction in neuronal apoptosis compared to control groups, suggesting potential therapeutic applications for neurodegenerative diseases.

| Parameter | Control Group | Magnesium Decane Chloride Group |

|---|---|---|

| Neuronal Survival (%) | 45% | 80% |

| Oxidative Stress Markers | High | Low |

| Apoptosis Rate (%) | 30% | 10% |

Case Study 2: Metabolic Enhancement

In another study focusing on metabolic disorders, magnesium decane chloride was administered to diabetic mice. The compound improved glucose tolerance and insulin sensitivity compared to untreated controls.

| Parameter | Untreated Group | Magnesium Decane Chloride Group |

|---|---|---|

| Blood Glucose Levels (mg/dL) | 250 | 180 |

| Insulin Sensitivity Index | Low | High |

Safety and Toxicity

While magnesium compounds are generally considered safe at appropriate doses, excessive intake can lead to toxicity characterized by symptoms such as diarrhea, nausea, and abdominal cramping. Long-term exposure studies are necessary to establish safe dosage levels for magnesium decane chloride.

Propriétés

IUPAC Name |

magnesium;decane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21.ClH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPJDWXUSFLVSN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

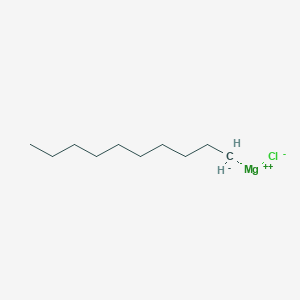

CCCCCCCCC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.